1,2-Decanediol

Description

Nomenclature and Chemical Classification of 1,2-Decanediol

The chemical name this compound precisely indicates its structure: "decane" refers to the ten-carbon saturated hydrocarbon chain, and "diol" signifies the presence of two hydroxyl groups. The "1,2-" prefix specifies the positions of these hydroxyl groups on the carbon chain. Its IUPAC name is decane-1,2-diol. nih.govmatrix-fine-chemicals.com

Chemically, this compound is classified as a vicinal diol or glycol due to the adjacency of the two hydroxyl groups. It is also considered a volatile organic compound. nih.govchemicalbook.com Its molecular formula is C₁₀H₂₂O₂ and its molecular weight is approximately 174.28 g/mol . nih.govmatrix-fine-chemicals.comchemicalbook.com

Other names and identifiers for this compound include Decylene glycol, UNII-S57M60MI88, SYMCLARIOL, and NSC 28662. nih.govmatrix-fine-chemicals.comcas.org It exists as a hygroscopic solid. nih.gov

Historical Context of this compound Research and Discovery

While a specific singular event marking the "discovery" of this compound is not prominently documented, its presence in chemical literature and research can be traced through studies involving the synthesis and reactions of diols and related compounds. Early chemical research likely involved the synthesis and characterization of simple diols like this compound as part of broader investigations into the properties and reactivity of alcohols and hydrocarbons.

Research from the mid-20th century, such as studies on the hydroxylation and epoxidation of 1-olefins with per-acids, provides examples of chemical processes that could yield vicinal diols, including this compound, from corresponding alkenes like 1-decene (B1663960). nist.gov These early synthetic methods laid the groundwork for further exploration of this compound's properties and potential uses.

Current State of this compound Research and Future Directions

Current research involving this compound spans various chemical domains, focusing on its synthesis, properties, and its role as a building block in the synthesis of other molecules.

Synthesis methods for this compound continue to be explored, including methods that aim for improved efficiency or utilize bio-based feedstocks. One described synthesis involves the reaction of 1-decene oxide with aqueous sulfuric acid in acetone, followed by neutralization and extraction. chemicalbook.comprepchem.com Another approach to synthesizing 1,2-alkanediols, including this compound, involves the conversion of bio-alkenes using specific catalysts. google.comgoogle.com Research also investigates the stereoselective synthesis of its enantiomers.

This compound is utilized in studies exploring chemical reactions such as oxidation to form 1,2-decanedione or reduction to decane (B31447). It has also been used as a model system in studies of deoxygenation methods for converting vicinal diols to alkenes. escholarship.org

Its physical and chemical properties, such as melting point and boiling point, are subjects of compilation and study in chemical databases. cas.orgnist.govtcichemicals.com

Research also explores the use of this compound as a starting material for the synthesis of derivatives with potentially useful properties. For example, it can be used in the synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol, a compound with amphiphilic properties. smolecule.com It can also be involved in reactions leading to the formation of pyrazine (B50134) derivatives when reacted with ammonia (B1221849) under specific catalytic conditions. nih.gov

Future directions in this compound research are likely to continue focusing on developing more sustainable and efficient synthesis routes, exploring its reactivity in novel chemical transformations, and investigating its potential as a versatile building block for the creation of new materials and compounds with tailored properties for various chemical applications. The interest in bio-based production methods also suggests a future direction towards utilizing renewable resources for its synthesis. google.comgoogle.com

Here is a table summarizing some physical properties of this compound based on the search results:

| Property | Value | Source |

| Molecular Weight | 174.28 g/mol | nih.govmatrix-fine-chemicals.comchemicalbook.com |

| Physical State | Hygroscopic solid | nih.gov |

| Melting Point | 49 °C | cas.orgtcichemicals.com |

| Boiling Point | 93-96 °C @ 0.05 Torr | cas.org |

| Boiling Point | 168 °C @ 5 mmHg | tcichemicals.com |

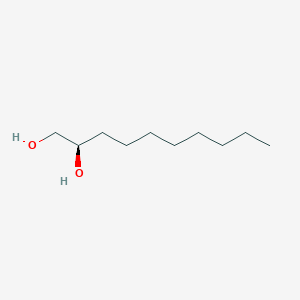

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

decane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009388 | |

| Record name | 1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Acros Organics MSDS] | |

| Record name | 1,2-Decanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-86-4 | |

| Record name | 1,2-Decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Decanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57M60MI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactions of 1,2 Decanediol

Advanced Synthetic Methodologies for 1,2-Decanediol

The synthesis of this compound can be achieved through various routes, each offering distinct advantages in terms of yield, stereoselectivity, and environmental impact.

Reduction of 2-Hydroxydecanoic Acid

The reduction of 2-hydroxydecanoic acid is a synthetic pathway to this compound known for its straightforwardness and high yield. A demonstrated method utilizes lithium aluminum tetrahydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) under reflux conditions for 2 hours. This reaction proceeds via a nucleophilic attack on the carboxylic acid group, resulting in the diol with an efficiency of 92.4%. Maintaining anhydrous conditions is crucial to prevent the decomposition of LiAlH₄, and controlled heating helps avoid undesired side reactions. This method can be stereospecific, yielding the (S)-enantiomer when starting from (2S)-2-hydroxydecanoic acid.

Oxidation of 1-Decene (B1663960) to this compound

The conversion of 1-decene to this compound typically involves oxidation processes, specifically dihydroxylation. One approach involves the use of osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in a water/acetone mixture at room temperature for 24 hours. This method yielded this compound with 80% efficiency after purification. The mechanism involves the formation of a cyclic osmate ester, followed by reductive cleavage to produce the diol. This method tends to favor the generation of the erythro diastereomer due to steric effects during the osmylation step. While offering mild conditions and compatibility with sensitive functional groups, the toxicity of OsO₄ necessitates strict safety protocols.

Another method for the dihydroxylation of alkenes to vicinal diols, including 1-decene to this compound, involves the in situ generation of ammonium (B1175870) caroate (peroxymonosulfate). rsc.org For the dihydroxylation of aliphatic alkenes like 1-decene, the addition of acetonitrile (B52724) was found to be necessary to address the hydrophobic nature of the substrate. rsc.org Using this method, over 3 grams of this compound were obtained in a 70% yield in 20 hours. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comencyclopedia.pub While specific green chemistry approaches solely focused on this compound synthesis are not extensively detailed in the provided results, the broader field of green synthesis of diols from renewable resources is an active area of research. Deoxydehydration (DODH) reactions, for example, convert vicinal diols (which can be biomass-derived) into alkenes, essentially the reverse of dihydroxylation. royalsocietypublishing.org This highlights the interest in utilizing biomass-derived feedstocks for chemical production, which aligns with green chemistry principles. royalsocietypublishing.org The development of processes to produce valuable carbon-based commodity chemicals from renewable biomass-derived materials is an important field of study. royalsocietypublishing.org

Green synthetic approaches often involve the use of safer solvents, catalysts, and energy-efficient methods such as microwave irradiation, ultrasonication, and mechanochemistry. mdpi.comencyclopedia.pub The development of biocatalytic processes is also considered a sustainable approach within green chemistry. nih.gov

Enzymatic and Biocatalytic Synthesis Routes of this compound Derivatives

Enzymatic and biocatalytic methods offer environmentally friendly routes for chemical synthesis, often providing high selectivity. While direct enzymatic synthesis of this compound itself is not prominently discussed in the provided results, biocatalytic approaches have been explored for the synthesis of derivatives or for reactions involving similar diols.

For instance, enzymatic esterification has been investigated for the synthesis of decane-1,10-diyl bis(2-methylpentanoate) from 1,10-decanediol (B1670011) and 2-methylpentanoic acid, catalyzed by immobilized lipase (B570770) Lipozyme® 435. nih.govresearchgate.net This reaction was successfully conducted in a solvent-free medium, aligning with green chemistry principles. nih.govresearchgate.net

Biocatalytic cascades involving enzymes like alcohol dehydrogenases (ADHs) have been used for the synthesis of chiral vicinal diols from other substrates. rsc.org Although this compound is not explicitly mentioned as a product in these specific examples, the methodology demonstrates the potential of biocatalysis in accessing diols.

Attempts have been made to achieve regioselective enzymatic transesterification of ethyl p-coumarate with the primary alcohol of this compound, although no reaction was observed in that specific case. mdpi.com However, this compound was found to react with ethyl dehydroferulate using CAL-B (Candida antarctica lipase B). mdpi.com

Novel Catalyst Systems in this compound Production

The development of novel catalyst systems is crucial for improving the efficiency and sustainability of this compound production. Various catalysts have been explored for the synthesis of this compound and related diols.

In the oxidation of 1-decene, beyond traditional osmium-based catalysts, methods involving in situ generated peroxymonosulfate (B1194676) have been reported. rsc.org

For the deoxydehydration of vicinal diols, which is related to alkene synthesis from diols, rhenium-based catalysts, including trans-[(Py)₄ReO₂]⁺ complexes, have been investigated. royalsocietypublishing.orgmdpi.comuu.nl These catalysts, often used with reductants like zinc or triphenylphosphine (B44618), can convert this compound to 1-decene. royalsocietypublishing.orgmdpi.comnsf.gov Studies have also explored supported rhenium oxide catalysts for this transformation. nsf.gov

Ruthenium pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of 1,2-diols with ammonia (B1221849) to form pyrazine (B50134) derivatives, with this compound undergoing quantitative conversion to a mixture of isomers in one study. nih.gov

While not directly for this compound synthesis, research on novel catalysts for the hydrodeoxygenation of other diols like 1,2-propanediol over catalysts such as Cu/SiO₂-Al₂O₃ indicates ongoing development in catalyst systems for diol transformations. researchgate.net

Mechanistic Studies of this compound Synthesis Reactions

Mechanistic studies provide insights into the step-by-step processes involved in the synthesis of this compound, aiding in reaction optimization and the design of new synthetic routes.

In the OsO₄-mediated dihydroxylation of alkenes like 1-decene, the mechanism involves the formation of a cyclic osmate ester intermediate. This is followed by a reductive cleavage of the osmate ester to yield the vicinal diol. The stereochemistry of the diol product (e.g., erythro preference) is influenced by steric factors during the cyclic osmate ester formation.

For the deoxydehydration of vicinal diols catalyzed by metal-oxo complexes, a general mechanism involves the condensation of the diol with a metal-oxo bond, releasing water and forming a metal-oxo-diolate species. royalsocietypublishing.org This intermediate is then reduced by a sacrificial reductant, leading to a reduced metal diolate. royalsocietypublishing.org The final step is typically olefin extrusion, which regenerates the metal-dioxo catalyst and produces the alkene. royalsocietypublishing.org Mechanistic studies on rhenium-catalyzed deoxydehydration of diols, including this compound, suggest catalytic cycles involving different oxidation states of rhenium (e.g., Re(V)↔Re(VII)). mdpi.comuu.nl The specific mechanism can be influenced by the metal, reductant, and substrate. royalsocietypublishing.orguu.nl

Studies on the formic acid-mediated deoxygenation of 1,2-diols, including this compound, to the corresponding alkenes have also been conducted, revealing unexpected mechanisms involving the conversion of the 1,2-dihydroxy group to a carbon-carbon double bond. escholarship.org This one-step procedure directly affords alkenes in high yield. escholarship.org

Nucleophilic Attack Mechanisms

Nucleophilic attack is a fundamental reaction mechanism in organic chemistry where an electron-rich species (nucleophile) attacks an electron-deficient center. In the context of this compound synthesis or reactions, nucleophilic attack can be involved in various transformations. For instance, the reduction of 2-hydroxydecanoic acid to this compound using lithium aluminum tetrahydride (LiAlH₄) in tetrahydrofuran proceeds via nucleophilic attack on the carboxylic acid group. This method has been shown to yield the diol with high efficiency.

Nucleophilic substitution reactions can also occur at the hydroxyl groups of this compound, where the hydroxyl groups can be substituted by other functional groups through reactions with reagents like halogenating agents or acids. The mechanism of nucleophilic substitution can follow either first-order (SN1) or second-order (SN2) kinetics, with second-order reactions typically resulting in inversion of configuration at the reaction site for chiral centers. google.com

Electrophilic O-Transfer and Ring-Opening Reactions

Electrophilic O-transfer and subsequent ring-opening reactions are relevant in the synthesis of 1,2-diols, including this compound, often through the intermediate formation of epoxides. The dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) is a well-established method that involves the formation of a cyclic osmate ester through electrophilic attack, followed by reductive cleavage to yield the vicinal diol. This method is known to preferentially generate the erythro diastereomer.

Another approach involves the electrophilic O-transfer to produce an epoxide, followed by a ring-opening reaction to form the 1,2-diol. rsc.org For example, the synthesis of this compound can be achieved by adding 5% aqueous sulfuric acid to a mixture of 1-nonene (B85954) oxide and 1-decene oxide in acetone, followed by workup. prepchem.comchemicalbook.com This process involves the acid-catalyzed ring-opening of the epoxide. Ring-opening reactions of epoxides with various nucleophiles, such as benzoic acid derivatives in the presence of a catalyst like tetrabutylammonium (B224687) bromide, can also yield selectively protected 1,2-diols. organic-chemistry.org

Stereospecific Synthesis and Enantiomeric Control

Stereospecific synthesis aims to control the stereochemistry of the product based on the stereochemistry of the starting material. ethz.ch For this compound, which contains a chiral center at the C-2 position, achieving enantiomeric control is important for applications requiring a specific stereoisomer. Enantiomerically pure this compound is accessible through methods such as asymmetric reduction or enzymatic resolution.

The reduction of (2S)-2-hydroxydecanoic acid using lithium aluminum tetrahydride is reported to be a stereospecific method that produces the (S)-enantiomer of this compound. Asymmetric hydrogenation of α-keto esters using chiral catalysts, such as BINAP-Ru complexes, represents another emerging approach for stereoselective synthesis, although specific literature for this compound using this method is less common. The Sharpless asymmetric dihydroxylation is a well-known stereoselective reaction that can produce chiral vicinal diols from alkenes using an osmate reagent and a chiral catalyst. wikipedia.orgresearchgate.net Enzymatic approaches, such as lipase-catalyzed enantioselective esterification or asymmetric reduction using microorganisms, have also been explored for the synthesis of enantiomerically pure 1,2-diols. researchgate.netresearchgate.net

Chemical Transformations of this compound

This compound can undergo various chemical transformations due to the presence of the two hydroxyl groups.

Oxidation Reactions of this compound to 1,2-Decanedione

Oxidation of this compound can lead to the formation of 1,2-decanedione. This transformation typically involves the use of oxidizing agents. Common oxidizing agents for this type of conversion include potassium permanganate (B83412) or chromium trioxide. The oxidation of vicinal diols can also be carried out using periodic acid (HIO₄), which cleaves the carbon-carbon bond between the hydroxyl-bearing carbons, yielding two carbonyl compounds. ucalgary.ca This reaction proceeds via the formation of a cyclic periodate (B1199274) ester intermediate. ucalgary.ca

Reduction Reactions of this compound to Decane (B31447)

The complete reduction of this compound to the corresponding alkane, decane, is possible using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is an example of a strong reducing agent that can be employed for the reduction of diols to alkanes.

Hydrodeoxygenation of this compound to 1-Decanol (B1670082)

Hydrodeoxygenation is a process that removes oxygen atoms from a molecule, often with the addition of hydrogen. The hydrodeoxygenation of this compound can selectively yield 1-decanol. x-mol.netorcid.orgalfa-chemistry.com This transformation has been investigated using various catalysts. A study demonstrated the liquid-phase catalytic hydrodeoxygenation of this compound to 1-decanol over a Cu/SiO₂-Al₂O₃ catalyst. researchgate.netresearchgate.net This catalyst showed high activity and selectivity for the formation of 1-decanol, achieving complete conversion of this compound with 84.7% selectivity to 1-decanol under specific conditions (250 °C, 10 MPa H₂ pressure, 15 minutes). researchgate.net The reaction mechanism for this conversion over Cu/SiO₂-Al₂O₃ is proposed to involve decanal (B1670006) as an intermediate. researchgate.net Other studies have also explored the deoxydehydration (DODH) of this compound to produce alkenes, using catalysts such as rhenium compounds and a sacrificial reductant like isopropyl alcohol. royalsocietypublishing.org

Substitution Reactions Involving Hydroxyl Groups

The hydroxyl groups of this compound can undergo substitution reactions, where the hydroxyl group is replaced by another functional group. smolecule.com This is a common reactivity for alcohols. vaia.com Substitution reactions can occur through nucleophilic substitution mechanisms. smolecule.comvaia.com

Common methods for the substitution of hydroxyl groups in alcohols, which can be applied to diols like this compound, include reactions with halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form alkyl halides. libretexts.org These reagents are often preferred over concentrated hydrohalic acids due to the potential for harsh acidity and carbocation rearrangements with the latter. libretexts.org

Another approach involves converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution by an appropriate anion. libretexts.org The Mitsunobu reaction is another method that facilitates the substitution of hydroxyl groups, often with inversion of configuration at a secondary alcohol center. libretexts.org This reaction typically involves converting the poor leaving group (hydroxide anion) into a better one, like triphenylphosphine oxide. libretexts.org

Dehydrogenative Coupling Reactions for N-Heteroaromatic Synthesis

This compound can participate in dehydrogenative coupling reactions, particularly in the synthesis of N-heteroaromatic compounds like pyrazines. nih.govacs.org These reactions involve the coupling of 1,2-diols with ammonia, catalyzed by specific metal complexes. nih.govacs.org

Research has shown that this compound undergoes quantitative conversion in a dehydrogenative coupling reaction with ammonia to form a mixture of pyrazine isomers. nih.govacs.org This reaction has been demonstrated using an acridine-based ruthenium pincer complex as a catalyst under specific conditions, such as heating a toluene (B28343) solution of this compound with the catalyst under a pressure of ammonia gas. nih.govacs.org

In one study, employing this compound in this reaction resulted in quantitative conversion to a 1:1 mixture of two isomers. nih.govacs.org This method offers a direct route to N-heteroaromatic synthesis using ammonia as the nitrogen source and releasing water and hydrogen gas as byproducts. nih.govacs.orgrsc.org

Data from a study on pyrazine formation from 1,2-diols and ammonia catalyzed by a ruthenium complex: nih.govacs.org

| Diol | Conversion (%) | Isomer Ratio (2,6-: 2,5-dibutylpyrazine) |

|---|---|---|

| 1,2-Hexanediol (B41856) | Quantitative | 65:35 |

| This compound | Quantitative | 1:1 |

| 1,2-Tetradecanediol | Quantitative | 1:1 |

Reaction conditions: Catalyst (1 mol%), diol (1 mmol), ammonia (7 bar), 150 °C, 36 h, toluene (2 mL). acs.org

Dehydrogenative coupling reactions can also be catalyzed by other metal complexes, such as manganese pincer complexes, for the synthesis of quinoxalines from 1,2-diaminobenzene and 1,2-diols. acs.org In a study using a manganese catalyst, this compound showed 94% conversion, forming the corresponding quinoxaline (B1680401) derivative and hydrogenated products. acs.org

Derivatization for Enhanced Hydrophilicity (e.g., Galactoside Derivatives)

Derivatization of this compound can be performed to modify its properties, such as enhancing its hydrophilicity. One method involves the enzymatic synthesis of galactoside derivatives. ejbb.org This process typically involves a transgalactosylation reaction where a galactose moiety is attached to the diol. ejbb.orgoup.com

Research has demonstrated the synthesis of this compound galactoside (DD-gal) using recombinant Escherichia coli β-galactosidase. ejbb.org This enzymatic reaction results in the addition of a galactose molecule to this compound. ejbb.org Mass spectrometry analysis has confirmed the formation of sodium adduct ions of this compound galactoside, with mass values consistent with the expected structure. ejbb.org

The addition of a galactose unit to this compound has been shown to increase its hydrophilicity. ejbb.org This enhanced hydrophilicity can be beneficial for various applications, potentially leading to improved properties in formulations such as cosmetics. verifiedmarketresearch.comejbb.org The enzymatic method offers a way to specifically prepare such glycoside derivatives. oup.com

Analytical Chemistry of 1,2 Decanediol

Chromatographic Techniques for 1,2-Decanediol Analysis

Chromatographic methods are widely employed for the separation and analysis of this compound from mixtures, as well as for determining its purity.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound vwr.comtcichemicals.comavantorsciences.comtcichemicals.com. This method is effective for separating volatile or semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For this compound, which has a boiling point of 168 °C at 5 mmHg or 255 °C at 760 mmHg, GC is a suitable technique tcichemicals.comguidechem.com.

Purity analysis by GC typically involves comparing the peak area of this compound to the total area of all peaks in the chromatogram. Several suppliers specify the purity of their this compound products based on GC analysis, often reporting purities of min. 99.0% tcichemicals.comavantorsciences.comtcichemicals.comcymitquimica.com.

GC can also be coupled with Mass Spectrometry (MS) (GC-MS) for more definitive identification and quantification of components, including impurities nih.govebi.ac.uk. This hyphenated technique provides both chromatographic separation and mass spectral data for compound identification. Studies have utilized GC-MS in the analysis of complex samples where this compound is present, for example, in the analysis of volatile metabolites in saliva ebi.ac.uk.

Liquid Chromatography (LC) Methods

Liquid Chromatography (LC) methods are also applicable to the analysis of this compound, particularly when dealing with samples that may not be suitable for GC due to low volatility or thermal lability. While specific detailed LC methods for the direct purity assessment of this compound were not extensively detailed in the search results, LC-MS/MS has been used in studies involving this compound, for instance, in the analysis of perfluorinated compounds extracted using a method involving this compound based supramolecular solvents nih.gov. This suggests that LC-based methods, especially when coupled with sensitive detectors like mass spectrometers, can be valuable for the analysis of this compound and its derivatives or in matrices where it is a component.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule nih.govtcichemicals.comchemicalbook.com.

¹H NMR spectra of this compound show characteristic signals corresponding to the different types of protons present. For example, the protons on the carbons bearing the hydroxyl groups (C1 and C2) will have distinct chemical shifts and splitting patterns due to neighboring protons chemicalbook.com. The methylene (B1212753) protons along the decane (B31447) chain will also yield signals, with their positions influenced by their proximity to the hydroxyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups and the surrounding carbon environment rsc.org. The carbons bearing the hydroxyl groups (C1 and C2) will typically appear at different chemical shifts compared to the methylene carbons of the alkane chain rsc.org.

NMR spectroscopy has been used to characterize this compound and its derivatives, confirming their structures rsc.org.

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is essential for confirming the identity of this compound and detecting impurities.

Electron Ionization (EI-MS) is a common ionization technique used for volatile and semi-volatile compounds like this compound. The EI mass spectrum of this compound shows a molecular ion peak (though sometimes weak or absent for alcohols) and characteristic fragment ions resulting from the cleavage of bonds within the molecule nih.govnist.gov. The fragmentation pattern can help in confirming the presence of the hydroxyl groups and the decane chain. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, listing m/z values for the top peaks nih.gov. For this compound, reported m/z values for the top peaks include 69, 55, and 83 nih.gov.

MS has also been used to identify adduct ions of this compound derivatives, such as sodium adduct ions of this compound galactoside, confirming their expected mass ejbb.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of this compound will show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, particularly the hydroxyl (-OH) groups and the C-H bonds in the alkane chain nih.govchemicalbook.com.

A prominent broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibration of the hydroxyl groups researchgate.net. Absorption bands in the region of 2800-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene and methyl groups researchgate.net. Other characteristic bands related to C-O stretching vibrations and C-H bending vibrations will also be present in the fingerprint region of the spectrum researchgate.net.

FTIR spectra of this compound are available in databases nih.govchemicalbook.com.

Table 1: Spectroscopic Data for this compound

| Spectroscopy Type | Key Spectral Features / Information | Source |

| ¹H NMR | Characteristic signals for protons on carbons bearing -OH groups and alkane chain methylene protons. | tcichemicals.comchemicalbook.com |

| ¹³C NMR | Distinct chemical shifts for C1, C2, and alkane chain carbons. | nih.govtcichemicals.comrsc.org |

| Mass Spectrometry (GC-MS) | Molecular ion (potentially weak) and characteristic fragment ions (e.g., m/z 69, 55, 83). | nih.govebi.ac.uknist.gov |

| IR Spectroscopy (FTIR) | Broad O-H stretching band (3200-3600 cm⁻¹), C-H stretching bands (2800-3000 cm⁻¹). | nih.govchemicalbook.comresearchgate.net |

Advanced Analytical Techniques for Structural Elucidation

Advanced analytical techniques are crucial for the definitive structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and functional group environment within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for the analysis of this compound. Data for ¹H and ¹³C NMR spectra of this compound are available in various databases. nih.govguidechem.comchemicalbook.com For instance, ¹³C NMR data in CDCl₃ have been reported, showing characteristic chemical shifts corresponding to the different carbon atoms in the decane chain and the carbons bearing the hydroxyl groups. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Electron ionization mass spectrometry (EI-MS) is commonly applied to this compound, yielding a characteristic fragmentation pattern. nist.govguidechem.com Gas chromatography-mass spectrometry (GC-MS) is a coupled technique that combines the separation power of gas chromatography with the detection capability of mass spectrometry, allowing for the analysis of mixtures containing this compound and the identification of impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, IR spectra show distinctive absorption bands corresponding to the stretching and bending vibrations of O-H (hydroxyl groups), C-H (alkane chain), and C-O bonds. nih.govguidechem.comchemicalbook.com Different techniques like FTIR (Fourier-Transform Infrared), ATR-IR (Attenuated Total Reflectance Infrared), and Vapor Phase IR can be employed to obtain the vibrational spectrum. nih.gov

These advanced techniques, often used in combination, provide comprehensive data necessary for confirming the identity and elucidating the structure of this compound, as well as assessing its purity.

Biological Activities and Mechanisms of Action of 1,2 Decanediol

Antimicrobial Activity of 1,2-Decanediol

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, particularly those relevant to skin health and hygiene. cosmeticsandtoiletries.com This activity is a key property contributing to its use in cosmetic and personal care formulations as an antimicrobial agent and preservative booster. chemicalbook.comcosmeticsandtoiletries.comtargetmol.commyskinrecipes.com

Mechanism of Cell Membrane Disruption and Permeability Enhancement

The antimicrobial action of this compound is primarily attributed to its ability to disrupt the cell membranes of microorganisms. cosmeticsandtoiletries.comresearchgate.net As an amphiphilic molecule, it can interact with both the hydrophobic and hydrophilic regions of the microbial cell membrane's lipid bilayer. targetmol.comnih.gov This interaction leads to an increase in membrane permeability, ultimately causing leakage of essential cellular components and cell lysis. researchgate.net This mechanism is shared among other 1,2-alkanediols, with the disruptive effect often increasing with longer chain lengths due to deeper penetration into the lipid bilayer. researchgate.net

Comparative Analysis of Antimicrobial Activity Across 1,2-Alkanediol Chain Lengths

The antimicrobial efficacy of 1,2-alkanediols is generally linked to their alkyl chain length. Studies have shown that antimicrobial activity tends to increase with increasing chain length within the 1,2-alkanediol series. cosmeticsandtoiletries.comresearchgate.netnih.govebi.ac.uknih.govresearchgate.net For 1,2-alkanediols containing 5 to 10 carbon atoms, this compound (C10) has been reported to have lower Minimum Inhibitory Concentration (MIC) values compared to its shorter chain analogues, such as 1,2-pentanediol (B41858) (C5) and 1,2-hexanediol (B41856) (C6), indicating higher antimicrobial activity. cosmeticsandtoiletries.com However, the preservative efficacy in formulations may not always directly follow this trend, potentially due to factors like water solubility, which is lower for longer-chain diols like this compound. cosmeticsandtoiletries.com

Data from studies comparing the MICs of various 1,2-alkanediols against different microorganisms illustrate this relationship. While specific MIC values can vary depending on the test method and microorganism, the general trend shows increased activity with increasing chain length up to a certain point. cosmeticsandtoiletries.comnih.gov

Efficacy against Specific Microorganisms (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Cutibacterium acnes)

This compound has demonstrated efficacy against several microorganisms relevant to skin and body odor. It has shown significant antimicrobial activity against Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis, bacteria associated with body odor formation. google.com Studies have indicated that relatively low concentrations of this compound can effectively inhibit the growth of these bacteria. google.com

Furthermore, 1,2-alkanediols, including this compound, have been evaluated for their activity against Staphylococcus aureus and Staphylococcus epidermidis, common skin bacteria. researchgate.netnih.govresearchgate.net Research indicates that 1,2-alkanediols with carbon chains from C6 to C12 exhibit antimicrobial activity against both Staphylococcus species, with the activity being dependent on the alkyl chain length. nih.govresearchgate.net this compound has also shown significant bactericidal activity against these microorganisms. nih.govresearchgate.net

Regarding Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne development, this compound has been shown to reduce its growth and inhibit biofilm formation. nih.govnih.gov This activity contributes to its potential use in formulations aimed at managing acne-prone skin. nih.govnih.govtiiips.com

Anti-inflammatory and Antioxidant Properties of this compound

Beyond its antimicrobial effects, this compound has also demonstrated anti-inflammatory and antioxidant properties. nih.govtiiips.comebi.ac.uknih.govuni-freiburg.de Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated keratinocytes, have investigated these effects. ebi.ac.uknih.govresearchgate.net

Research has shown that this compound can help to decrease the release of inflammatory mediators, such as IL-8, TNF-α, and IL-1β, which are elevated in inflammatory responses. ebi.ac.uknih.gov This suggests a role in mitigating skin inflammation. ebi.ac.uknih.gov

In terms of antioxidant activity, this compound has been observed to help limit the depletion of cellular antioxidants like GSH (glutathione) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). ebi.ac.uknih.gov This indicates a potential protective effect against oxidative stress in skin cells. ebi.ac.uknih.gov These anti-inflammatory and antioxidant properties contribute to the potential benefits of this compound in managing inflammatory skin conditions. ebi.ac.uknih.gov

Effects on Sebum Production and Skin Physiology

Studies have suggested that this compound can contribute to a reduction in skin surface sebum levels. nih.govgoogle.com While the exact mechanism for this effect is not fully elucidated, it has been hypothesized that this compound may influence the fluidity of sebum, potentially increasing its ability to spread out from sebaceous gland follicles onto the skin surface, leading to a perceived reduction in localized sebum concentration. google.com Its amphiphilic nature and surfactant-like effects may also contribute to improved removal of the lipophilic sebum. google.com

Clinical studies have explored formulations containing this compound for their effects on acne-prone skin, observing reductions in lesion counts, skin surface sebum levels, and C. acnes colonization. nih.govresearchgate.net While these formulations often contain multiple active ingredients, the inclusion of this compound is considered to contribute to the observed beneficial effects on acne, including sebum reduction and antimicrobial activity against C. acnes. nih.govnih.govresearchgate.net

Reduction of Sebum Concentration in Skin

Studies indicate that this compound can influence sebum production and reduce its concentration on the skin, which is beneficial for individuals with oily or acne-prone skin. The mechanism proposed involves lowering the dropping point of sebum, thereby enhancing its fluidity and spreading ability across the skin surface. google.comgoogle.com This increased fluidity may contribute to improved solubility and mechanical removal of sebum. google.com Clinical in vivo studies have demonstrated that topical application of this compound can significantly reduce the sebum concentration on the skin of adolescents with oily and/or impure skin. google.com For instance, a study showed a significant reduction in sebum content by 19.8 µg/cm² and 29.4 µg/cm² on days 21 and 28, respectively, compared to a placebo. google.com

Inhibition of Biofilm Formation by Cutibacterium acnes

This compound has demonstrated efficacy against Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. researchgate.netsemanticscholar.orgmdpi.comnih.gov Its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is similar to that of other 1,2-alkanediols. Research has shown that this compound can reduce the growth of C. acnes and inhibit the formation of C. acnes biofilms. researchgate.netnih.govnih.gov Biofilm formation by C. acnes is associated with increased virulence and resistance to antimicrobial agents. semanticscholar.org

Impact on Skin Barrier Function

While primarily known for its antimicrobial and sebum-reducing properties, this compound's impact on skin barrier function has also been explored, particularly in the context of formulations for conditions like atopic dermatitis. Some formulations containing this compound, in combination with other ingredients like Omega-6 fatty acids and Licochalcone A, have been shown to help replenish a disturbed skin barrier and protect it from drying out. eucerin-me.com Studies evaluating moisturizers containing this compound along with other active ingredients have indicated less skin irritation compared to other treatments, suggesting a potentially favorable impact on barrier integrity, although the specific contribution of this compound alone to barrier function requires further detailed investigation. researchgate.net

Role in Enhancing Penetration of Active Compounds into Skin

This compound has been identified as a chemical penetration enhancer, capable of assisting the penetration of active compounds into the skin, particularly in areas with increased sebum production, such as sebaceous gland follicles. google.comwipo.int This property is linked to its amphiphilic, solubilizing nature, which may contribute to improved solubility and delivery of other compounds into the stratum corneum. google.commdpi.combioline.org.br Studies investigating the structure-enhancement relationship of chemical penetration enhancers have included this compound, noting its lipophilicity and its ability to enhance the permeation of model drugs across the skin barrier. mdpi.comnih.gov The mechanism may involve disruption of the highly ordered structure of stratum corneum lipids and improved partitioning of the active compound into the stratum corneum. bioline.org.br

Potential as an Antitumor Agent (e.g., Glioblastoma)

Beyond its dermatological applications, research has explored the potential of this compound derivatives as antitumor agents, particularly for aggressive cancers like glioblastoma. nih.govresearchgate.netsigmaaldrich.com Studies have synthesized novel decane-1,2-diol derivatives and evaluated their activity against mammalian glioblastoma cell lines. nih.govresearchgate.net One specific derivative, the ditosylated derivative (DBT), has shown higher cytotoxicity against glioblastoma cell lines (U87 and LN229) than the standard drug cisplatin (B142131) in some studies. nih.govresearchgate.net Research suggests that this derivative may exert its cytotoxicity through caspase 3/7 independent pathways in glioblastoma cells and can lead to G1/S cell cycle arrest and apoptosis induction. nih.gov Molecular docking studies have indicated interactions between the derivative and the NMDA receptor, which might contribute to the observed cytotoxicity. nih.govresearchgate.net These findings suggest that simple decane-1,2-diol derivatives could serve as scaffolds for developing effective anti-glioblastoma agents. nih.govresearchgate.net

Polymer Chemistry and Materials Science Applications of 1,2 Decanediol

1,2-Decanediol as a Monomer in Polymer Synthesis

This compound is utilized as a monomer or co-monomer in the synthesis of different polymer classes, contributing to the modification of their structure and characteristics mdpi.comacs.org. Its incorporation is typically achieved through condensation reactions, leveraging the reactivity of its hydroxyl groups.

Synthesis of Polyesters and Polyurethanes

This compound participates in condensation reactions to synthesize polyesters and polyurethanes by forming ester or urethane (B1682113) linkages with carboxylic acids or isocyanates, respectively. This diol can be used in the synthesis of deuterated polyesters and polyurethanes researchgate.net. Polyesters can be prepared from dicarboxylic acids and diols, including this compound, through polycondensation methods. researchgate.net Biobased pyrazine-containing polyesters have also been synthesized using 1,10-decanediol (B1670011) (an isomer of this compound) via a two-step melt transesterification-polycondensation procedure. acs.org Furthermore, 1,10-decanediol has been employed in the synthesis of oligocarbonate diols, which serve as soft segments in the preparation of poly(urethane-urea) elastomers. vot.pl

Copolymerization in Branched Poly(butylene succinate) Systems

This compound is effectively used as a comonomer in the synthesis of branched poly(butylene succinate) (PBS) copolymers, often referred to as PBDS. researchgate.netresearchgate.netuef.fi These copolymers are typically synthesized through a two-stage esterification and condensation polymerization process involving 1,4-butanediol, succinic acid, and this compound. researchgate.netresearchgate.netuef.fi This copolymerization introduces branching into the linear PBS structure, leading to modified material properties. researchgate.netuef.fi

Modification of Polymer Crystallization and Mechanical Properties

The incorporation of this compound as a comonomer significantly impacts the crystallization behavior and mechanical properties of resulting polymers, particularly in branched poly(butylene succinate) (PBDS) systems. researchgate.netresearchgate.netuef.fi

Increasing the content of 1,2-decene succinate (B1194679) (DS) units derived from this compound in PBDS copolymers leads to a gradual decrease in the glass transition temperature (Tg), melting point temperature (Tm), and equilibrium melting point temperature (Tmo). researchgate.netuef.fi The melt crystallization temperature of PBDS copolymers decreases at the same cooling rate, while the crystallization half-time increases at the same degree of supercooling. researchgate.netuef.fi Notably, the branching introduced by this compound does not alter the fundamental crystallization mechanism or the crystal structure of the PBDS copolymers. researchgate.netuef.fi

In terms of mechanical properties, both the storage modulus and the glass transition temperature of PBDS copolymers decrease with increasing DS content. researchgate.netuef.fi Compared to PBS homopolymer, increasing the DS content substantially improves the elongation at break while concurrently decreasing the Young's modulus and tensile strength of the PBDS copolymers. researchgate.netuef.fi Similar trends in the reduction of melting temperature, crystallization temperature, degree of crystallinity, tensile strength, and flexural strength, alongside an increase in elongation at break, have been observed when 1,2-hexanediol (B41856) (another vicinal diol) was used in PBS copolymers. researchgate.net The length of the side groups introduced by 1,2-diols, including this compound, in poly(ethylene succinate) copolymers also influences Tg, crystallization time, elongation at break, and Young's modulus. mdpi.comresearchgate.net

Table 1 summarizes the effect of increasing 1,2-decene succinate (DS) content on the thermal and mechanical properties of branched poly(butylene succinate) (PBDS) copolymers.

| Property | Effect of Increasing DS Content in PBDS Copolymers | Source |

| Glass Transition Temperature (Tg) | Decreases Gradually | researchgate.netuef.fi |

| Melting Point Temperature (Tm) | Decreases Gradually | researchgate.netuef.fi |

| Equilibrium Melting Point (Tmo) | Decreases Gradually | researchgate.netuef.fi |

| Melt Crystallization Temp. (Tc) | Decreases (at same cooling rate) | researchgate.netuef.fi |

| Crystallization Half-Time | Increases (at same degree of supercooling) | researchgate.netuef.fi |

| Crystallization Mechanism | Not Modified | researchgate.netuef.fi |

| Crystal Structure | Not Modified | researchgate.netuef.fi |

| Storage Modulus | Decreases Gradually | researchgate.netuef.fi |

| Young's Modulus | Decreases | researchgate.netuef.fi |

| Tensile Strength | Decreases | researchgate.netuef.fi |

| Elongation at Break | Improves/Increases | researchgate.netuef.fi |

| Thermal Stability | Similar to PBS homopolymer | researchgate.netuef.fi |

Bio-based and Biodegradable Polymer Research Incorporating this compound

This compound is relevant in the field of bio-based and biodegradable polymer research, particularly in the context of developing sustainable materials. Poly(butylene succinate-co-1,2-decylene succinate) (PBDS), synthesized using this compound as a comonomer, is recognized as a promising biodegradable polyester. researchgate.net Research efforts have focused on understanding how the inclusion of this compound influences the thermal, crystallization, and mechanical properties of these biodegradable copolymers. researchgate.netuef.fi The ability to tune these properties through copolymerization with this compound is crucial for expanding the potential applications of biodegradable polyesters. researchgate.netuef.fi While this compound itself is not always derived from bio-based sources in the discussed research, its use in biodegradable polymer systems aligns with the broader goal of developing more sustainable polymer materials. The biodegradability of PBS modified with branching agents, potentially including this compound derivatives, has also been investigated in relation to properties like foamability. x-mol.net

Novel Polymer Architectures and Fibrous Scaffolds

The use of diols, including isomers of decanediol, extends to the creation of novel polymer architectures and fibrous scaffolds for various applications, such as tissue engineering. For instance, a three-dimensional poly(decanediol-co-tricarballylate) elastomeric fibrous mesh has been fabricated using photoreactive electrospinning for potential cardiac tissue engineering applications. nih.govdntb.gov.ua This specific example utilized 1,10-decanediol, an isomer of this compound, highlighting the broader utility of decanediol isomers in creating structured polymer materials. nih.gov The fabrication of such scaffolds often involves techniques like electrospinning, which can produce nanofibrous structures mimicking the extracellular matrix. mdpi.comacs.org Biodegradable polymer scaffolds with well-defined interconnected pore networks are also being developed using various techniques to control architecture, pore connectivity, and mechanical properties for tissue engineering. umich.edu While direct examples explicitly using this compound in these novel architectures and scaffolds were not prominently found in the search results, the demonstrated use of a decanediol isomer (1,10-decanediol) in creating fibrous scaffolds suggests the potential for this compound to be explored in similar applications, leveraging its diol functionality for polymerization and crosslinking to achieve desired material structures and properties.

Environmental Fate and Ecotoxicology of 1,2 Decanediol

Biodegradation Pathways and Rates in Environmental Media

The biodegradation of 1,2-decanediol is a key factor in determining its persistence in the environment. Studies indicate that this compound is readily biodegradable. canada.ca

Aerobic and Anaerobic Degradation

This compound is expected to degrade substantially under both aerobic and anaerobic conditions. canada.cacanada.cacanada.ca This suggests that microbial processes in various environmental compartments, including water, sediment, and soil, can break down the compound. canada.ca The ready biodegradability under both conditions indicates that it is not expected to be persistent in aquatic environments. canada.ca

While specific detailed pathways and rates for this compound were not extensively detailed in the search results, the general principle of aerobic degradation of alkanes often involves initial oxidation steps, leading to alcohols and subsequently fatty acids, which are then further mineralized. ncl.ac.uk Anaerobic degradation pathways for similar compounds can involve different mechanisms, such as reductive dechlorination or addition to fumarate, depending on the specific compound and microbial communities present. ncl.ac.ukresearchgate.net The classification of this compound as readily biodegradable under both conditions implies that microorganisms capable of these processes can utilize the compound. canada.cacanada.cacanada.ca

Environmental Partitioning and Distribution

Based on its physical and chemical properties, if this compound is released into the environment, it is expected to primarily partition to water. canada.cacanada.ca Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as water, soil, air, and sediment. The tendency of this compound to partition to water suggests that aquatic environments are likely to be the primary sink upon release. canada.cacanada.ca

Studies on the gas-wall partitioning of 1,2-diols, including this compound, have shown that this compound exhibits partitioning to chamber walls in experimental settings, with approximately 8% remaining in the gas phase at equilibrium in one study. tandfonline.com This indicates some potential for air-surface exchange, although its primary environmental compartment is expected to be water. canada.cacanada.catandfonline.com

The organic-carbon partition coefficient (Koc) is a measure of how a chemical partitions between organic carbon in soil or sediment and water. A higher Koc indicates a greater tendency to bind to solid phases. While a specific Koc value for this compound was not explicitly found, the general expectation of partitioning to water suggests a relatively lower affinity for organic carbon in soil and sediment compared to the aqueous phase. canada.cacanada.caca.gov

Bioaccumulation Potential and Related Studies

This compound is not expected to bioaccumulate. canada.cacanada.ca Bioaccumulation is the process by which a chemical substance is taken up by an organism and accumulates in its tissues at a concentration higher than that in the surrounding environment. The low potential for bioaccumulation is attributed to its molecular structure and molecular weight, which are expected to limit its ability to cross biological membranes. canada.cacanada.ca

For a related compound, caprylyl glycol (1,2-octanediol), a measured log Kow of 2.1 indicates a low potential for bioaccumulation. theic2.org While this is a different compound, it is a structurally similar 1,2-alkanediol, and this finding supports the general expectation of low bioaccumulation potential for this class of compounds. theic2.org Predicted bioconcentration factor (BCF) values for this compound are available and are consistent with a low bioaccumulation potential. epa.gov

Ecological Impact Assessments

Based on available hazard information, this compound has shown low to moderate acute ecotoxicity to aquatic organisms. canada.cacanada.ca

Specific findings from risk assessments indicate:

Low to moderate acute ecotoxicity to algae (median effective concentration (EC₅₀) 1-100 mg/L). canada.ca

Moderate acute toxicity to fish and aquatic invertebrates (median lethal concentration (LC₅₀) and EC₅₀ 1-10 mg/L). canada.ca

Low to moderate chronic toxicity to aquatic invertebrates (no observed effect concentration (NOEC) 0.1-10 mg/L). canada.ca

Data Table: Acute Ecotoxicity of this compound to Aquatic Organisms

| Organism Type | Toxicity Endpoint | Concentration Range (mg/L) | Effect Level | Source |

| Algae | Acute EC₅₀ | 1-100 | Low to Moderate | canada.ca |

| Fish | Acute LC₅₀ | 1-10 | Moderate | canada.ca |

| Aquatic Invertebrates | Acute EC₅₀ | 1-10 | Moderate | canada.ca |

| Aquatic Invertebrates | Chronic NOEC | 0.1-10 | Low to Moderate | canada.ca |

Toxicological and Safety Research of 1,2 Decanediol

In Vitro and In Vivo Toxicity Studies

Toxicological studies on 1,2-Decanediol encompass both in vitro and in vivo assessments to determine its potential for causing harm. Available data, while not exhaustive for all endpoints specifically on this compound, allow for some understanding of its toxicity profile, often extrapolated from studies on related 1,2-glycols.

Acute Toxicity

Information regarding the acute toxicity of this compound is limited. Some safety data sheets indicate that no specific acute toxicity data is available for this compound tcichemicals.comfishersci.comthermofisher.comtcichemicals.comepa.gov. However, general statements suggest it may be expected to be a low hazard for usual industrial handling spectrumchemical.com. Studies on related alkane diols have reported varying acute toxicity levels depending on the specific compound and route of exposure cir-safety.orgcir-safety.org.

Subchronic Toxicity

Similar to acute toxicity, specific subchronic toxicity data for this compound is noted as unavailable in some assessments epa.gov. However, repeat dose studies on related alkyl alcohols, including those with chain lengths similar to decanediol, indicate a low order of subchronic toxicity via both oral and dermal routes madarcorporation.commadarcorporation.com. These studies suggest a consistent degree of subchronic toxicity across these routes for the evaluated alcohols madarcorporation.commadarcorporation.com.

Mutagenicity Assessments

Mutagenicity assessments for this compound are also not extensively detailed in the provided information. Some safety data sheets state that no data is available for germ cell mutagenicity or carcinogenicity for this compound tcichemicals.comspectrumchemical.com. However, genotoxicity data on shorter-chain 1,2-glycols have been considered in safety assessments and are reported to support the safety of the evaluated 1,2-glycols alegesanatos.roresearchgate.net. For instance, propylene (B89431) glycol (a shorter-chain 1,2-glycol) was not mutagenic in Ames tests with or without metabolic activation, although it showed weak potential as an inducer of sister chromatid exchanges in some in vitro studies alegesanatos.ro.

Skin Irritation and Sensitization Potential

The skin irritation and sensitization potential of this compound have been investigated, often in comparison to other 1,2-alkanediols. Studies indicate that the sensory irritation potential of 1,2-alkanediols can increase as the alkane chain length increases ebi.ac.ukresearchgate.net. This is potentially due to increased membrane interference and/or intrinsic toxicity ebi.ac.ukresearchgate.net.

While some safety data sheets suggest that this compound may cause skin irritation spectrumchemical.com, other assessments on related glycols indicate low skin irritation potential scribd.com. Research evaluating the influence of alkane chain length on skin irritation potential found that percutaneous absorption negatively correlated with chain length, suggesting that lower skin absorption does not necessarily indicate low skin irritation potential ebi.ac.ukresearchgate.net. The factors influencing skin irritation are complex and involve intrinsic toxicity and the potential for penetration or integration into the lipid bilayer ebi.ac.ukresearchgate.net.

Specifically, an in vitro study on reconstructed human corneal epithelium found 1,10-Decanediol (B1670011) (a related isomer) to be non-irritating cir-safety.org.

Data on skin irritation and sensitization potential for 1,2-alkanediols:

| Compound | Alkane Chain Length | Sensory Irritation Potential | Objective Irritation Potential | Percutaneous Absorption |

| 1,2-Butanediol | C4 | Increased with chain length | Increased when chain length decreased or increased (relative to C6) ebi.ac.uk | Higher ebi.ac.ukresearchgate.net |

| 1,2-Pentanediol (B41858) | C5 | Increased with chain length | Increased when chain length decreased or increased (relative to C6) ebi.ac.uk | Higher ebi.ac.ukresearchgate.net |

| 1,2-Hexanediol (B41856) | C6 | Increased with chain length | Lowest ebi.ac.ukresearchgate.net | Moderate alegesanatos.ro |

| 1,2-Octanediol | C8 | Increased with chain length | Increased when chain length decreased or increased (relative to C6) ebi.ac.uk | Moderate alegesanatos.ro |

| This compound | C10 | Increased with chain length | Increased when chain length decreased or increased (relative to C6) ebi.ac.uk | Lower alegesanatos.ro |

Metabolic Pathways and Clearance

Information on the specific metabolic pathways and clearance of this compound is limited in the provided search results. However, based on modeling data for 1,2-glycols with similar chain lengths (C6-C12), it is considered likely that C-oxidation, C-hydroxylation, glucuronidation, and beta-oxidation may occur to form corresponding metabolites alegesanatos.ro. C-hydroxylation and beta-oxidation are thought to be more favored metabolic pathways for longer alkyl chain compounds like this compound compared to shorter ones alegesanatos.ro.

Studies on the metabolism of other diols, such as 1,4-Butanediol, show metabolism to gamma-hydroxybutyraldehyde and then to GHB, which subsequently enters the Krebs cycle cir-safety.orgcir-safety.org. While this provides insight into diol metabolism generally, specific pathways for this compound are not explicitly detailed.

Dermal penetration modeling data for this compound suggests a lower percentage of dose absorbed per 24 hours (40%) compared to shorter-chain glycols like 1,2-Hexanediol and 1,2-Octanediol (both 80%) alegesanatos.ro. This lower absorption rate may influence systemic exposure and subsequent clearance.

Regulatory and Safety Assessment Reviews

This compound (also referred to as Decylene Glycol) has been included in safety assessments by regulatory bodies, such as the Cosmetic Ingredient Review (CIR) Expert Panel cir-safety.orgcir-safety.org. In a safety assessment of alkane diols used in cosmetics, the CIR Panel reviewed relevant data for this compound among other alkane diols cir-safety.orgcir-safety.org.

Regulatory lists, such as the European Union's European Inventory of Existing Commercial Chemical Substances (EINECS), include this compound madarcorporation.com.

Safety assessments often consider the structural relationship between this compound and other alkane diols, leveraging data from similar compounds to evaluate potential risks cir-safety.orgcir-safety.org.

Research on 1,2 Decanediol in Advanced Formulations

Formulation Strategies for Enhanced Efficacy and Stability

Formulation strategies involving 1,2-decanediol often leverage its inherent properties to improve the performance and longevity of cosmetic and dermatological products. As a solid at room temperature, this compound is soluble in cosmetic esters. cosmeticsandtoiletries.com This solubility characteristic influences how it is incorporated into different formulation bases.

Studies indicate that 1,2-alkanediols, including this compound, can function as solvents for various cosmetic actives and also act as viscosity modifiers. cosmeticsandtoiletries.com This dual role allows formulators to integrate lipophilic active ingredients that might otherwise be challenging to solubilize in cosmetic bases. oktrade.com.tr

While 1,2-alkanediols can sometimes affect the stability of emulsions by reducing viscosity, formulating tips exist to mitigate this effect. cosmeticsandtoiletries.com The compound's ability to enhance product efficacy and stability makes it a relevant choice for skincare formulations aiming for superior performance. dataintelo.com

Interactions with Other Active Ingredients in Complex Formulations

This compound demonstrates notable interactions with other active ingredients in complex formulations, often resulting in synergistic effects, particularly concerning antimicrobial activity. Its antimicrobial action is attributed to its ability to disrupt the cell membranes of microorganisms. This mechanism involves interaction with the lipid bilayer, increasing permeability and leading to cell lysis, similar to other 1,2-alkanediols.

Research has explored the synergistic potential of this compound when combined with other antimicrobial compounds. For instance, synergistic mixtures of straight-chain 1,2-alkanediols with different chain lengths (5 to 10 carbon atoms) have shown good activity against various microorganisms, including Staphylococcus epidermidis and Brevibacterium epidermidis. google.com

Specifically, this compound has been shown to enhance the activity of other antibacterials, such as Triclosan, in applications like hand washes. oktrade.com.tr In acne treatment formulations, this compound exhibits synergism with alpha hydroxy acids against P. acnes. oktrade.com.tr A topical cream containing this compound alongside Salix alba, UV filters, and vitamins B3, E, and C demonstrated efficacy in a clinical study involving patients under an acne pharmacological regimen. nih.gov The combination of nicotinamide (B372718) and Salix alba with this compound and soy isoflavones are ingredients in dermocosmetics that can inhibit C. acnes colonization and/or possess anti-inflammatory effects. nih.gov

Studies evaluating the antibacterial activity of mixed systems containing 1,2-dodecanediol (B74227) (a related 1,2-alkanediol) provide insights into potential interactions, though specific data for this compound in all combinations may vary. For example, the antibacterial property of a 1,2-dodecanediol/lactic acid mixed system was found to be similar to the monomeric system, while the activity against S. epidermidis was inhibited in a 1,2-dodecanediol/myristic acid system. researchgate.netebi.ac.uk Combining lower doses of typical preservatives with 1,2-alkanediol blends has been shown to create robust preservative systems for topical formulations. cosmeticsandtoiletries.com Excellent efficacy was observed when combining 1,2-alkanediol blends with dehydroacetic acid, benzyl (B1604629) alcohol, and phenoxyethanol. cosmeticsandtoiletries.com

Furthermore, this compound has been investigated for its potential to enhance the penetration of other active substances into the skin, particularly in areas with increased sebum production. google.com Active compounds such as benzoyl peroxide, salicylic (B10762653) acid, lactic acid, azelaic acid, retinoids, antibiotics, sulfur, chlorhexidine, triclosan, farnesol, phenoxyethanol, isoflavonoids, and antiandrogens are listed as substances whose penetration might be promoted by this compound. google.com

While this compound itself shows limited antibacterial effect at low concentrations (e.g., 0.2% in a suspension test), its combination with other ingredients, such as lactic acid, can lead to improved antibacterial efficacy against P. acnes. google.com

Delivery Systems for this compound

The effective delivery of this compound in formulations is crucial for maximizing its therapeutic and cosmetic benefits. Given its properties, it is often incorporated into topical formulations. google.com

Advanced delivery systems, such as nanostructured materials, are being explored for enhancing the delivery of active compounds, including potentially this compound or formulations containing it. Amphiphilic copolymers, for instance, can form nanomaterials like micelles and vesicles, which are effective for encapsulating poorly water-soluble compounds and enhancing their penetration into skin tissue. mdpi.com

Research into delivery systems for related compounds like 1,2-dodecanediol in modified vesicles suggests that such systems can improve targeting delivery into skin layers. researchgate.net While specific studies focusing solely on novel delivery systems exclusively for this compound are less detailed in the provided results, the general principles of delivering lipophilic or semi-lipophilic compounds in dermatological formulations apply. The use of emollients and solvents compatible with this compound's solubility profile in cosmetic esters is fundamental in its formulation. cosmeticsandtoiletries.com

The application of formulations containing this compound is typically topical, with the amount applied being sufficient to achieve the desired effect, such as inhibiting the growth of odor-causing organisms. google.com

Comparative Research with Analogous Compounds

Structure-Activity Relationship Studies within the 1,2-Alkanediol Family

The biological and physical activities of 1,2-alkanediols, including 1,2-decanediol, are intrinsically linked to their chemical structure, particularly the length of their alkyl chains. Structure-activity relationship (SAR) is the principle that the structure of a molecule is related to its biological and chemical activity. wikipedia.org Within the 1,2-alkanediol family, a clear trend has been established where increasing the chain length from 5 to 10 carbons directly influences antimicrobial efficacy.

Research has consistently shown that as the alkane chain length increases, the antimicrobial activity of 1,2-alkanediols is enhanced. researchgate.net This is demonstrated by measuring the Minimum Inhibitory Concentration (MIC) against various microbes common in cosmetic preservation. Studies indicate that this compound, the longest-chain alkanediol in this series, exhibits lower MIC values—and therefore higher antimicrobial potency—compared to its shorter-chain counterparts such as 1,2-pentanediol (B41858), 1,2-hexanediol (B41856), and 1,2-octanediol. cosmeticsandtoiletries.com

The mechanism behind this enhanced activity is attributed to the amphiphilic nature of these molecules. The longer alkyl chain of this compound increases its lipophilicity, allowing for more effective interaction with and disruption of the lipid bilayers of microbial cell membranes.

However, this direct relationship between chain length and activity does not extend to all functional properties. For instance, while this compound has high antimicrobial activity, its preservative efficacy in formulations can be poorer than that of its lower-chain analogues. cosmeticsandtoiletries.com This discrepancy is speculated to be a result of the low water-solubility of the longer-chain alkanediols. cosmeticsandtoiletries.com this compound is a solid that is soluble in cosmetic esters, whereas shorter-chain 1,2-alkanediols like 1,2-pentanediol and 1,2-hexanediol are amphiphilic compounds soluble in both water and cosmetic esters. cosmeticsandtoiletries.com

The chain length also affects the physical properties of formulations. Longer-chain 1,2-alkanediols, for example, have a more significant impact on reducing the viscosity of emulsions, a property attributed to their higher surface activity compared to lower analogues. cosmeticsandtoiletries.com Furthermore, in certain formulations, the penetration-enhancing effect of alkanediols for other active compounds increases with the alkyl chain length. Longer-chained alkanediols can cause lipids in the stratum corneum to convert to a more disordered state, which facilitates the penetration of other substances. researchgate.netresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols Against Various Microorganisms

This table displays the MIC values (in %) for 1,2-alkanediols with varying carbon chain lengths, illustrating the increase in antimicrobial activity with longer chains. Data sourced from studies on cosmetic preservation. cosmeticsandtoiletries.com

| Microorganism | 1,2-Pentanediol (C5) | 1,2-Hexanediol (C6) | 1,2-Octanediol (C8) | This compound (C10) |

|---|---|---|---|---|

| S. aureus | >1.0 | 0.5 | 0.1 | 0.05 |

| P. aeruginosa | >1.0 | 1.0 | 0.25 | 0.1 |

| E. coli | >1.0 | 1.0 | 0.25 | 0.1 |

| C. albicans | 0.5 | 0.25 | 0.05 | 0.025 |

| A. brasiliensis | 0.25 | 0.1 | 0.05 | 0.025 |

Mechanistic Similarities and Differences with Other Diols